

melanotan-II peptide structure and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Melanotan-II: Structure, Synthesis, and Mechanism of Action

Introduction

Melanotan-II (MT-II) is a synthetic analogue of the naturally occurring α -melanocyte-stimulating hormone (α -MSH). Developed initially at the University of Arizona, it was designed as a more stable and potent alternative to α -MSH for stimulating melanogenesis, the process responsible for skin pigmentation.[1][2] Its cyclic structure provides enhanced metabolic stability and receptor binding affinity.[3][4] This document provides a detailed technical overview of **Melanotan-II**, including its chemical structure, molecular properties, synthesis protocols, and mechanism of action, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

Melanotan-II is a cyclic heptapeptide, meaning it is composed of seven amino acids arranged in a ring-like structure.[3] The cyclization is achieved through a lactam bridge formed between the side chains of the aspartic acid and lysine residues. This structural feature is crucial for its enhanced stability and potency compared to its linear counterpart, α -MSH.

The amino acid sequence of **Melanotan-II** is Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2. It acts as a non-selective agonist for several melanocortin receptors, primarily MC1, MC3, MC4, and MC5.



Physicochemical Properties

The key quantitative data for **Melanotan-II** are summarized in the table below, providing a clear reference for its fundamental properties.

Property	Value	Refer
Molecular Formula	C50H69N15O9	
Molecular Weight	1024.2 g/mol (Da)	
Amino Acid Sequence	Ac-Nle-cyclo[Asp-His-D-Phe- Arg-Trp-Lys]-NH2	-
CAS Number	121062-08-6	<u>-</u>
Appearance	White lyophilized (freeze-dried) powder	-
Purity	>97.0% (as determined by RP- HPLC and MS)	•

Receptor Binding Affinity

Melanotan-II exhibits high affinity for multiple melanocortin receptors, which mediates its diverse biological effects. The binding affinities (Ki) are detailed below.

Receptor	Ki Value (nM)	
MC1	0.67	
MC3	34	
MC4	6.6	
MC5	46	
Data sourced from ChemicalBook.		

Synthesis of Melanotan-II

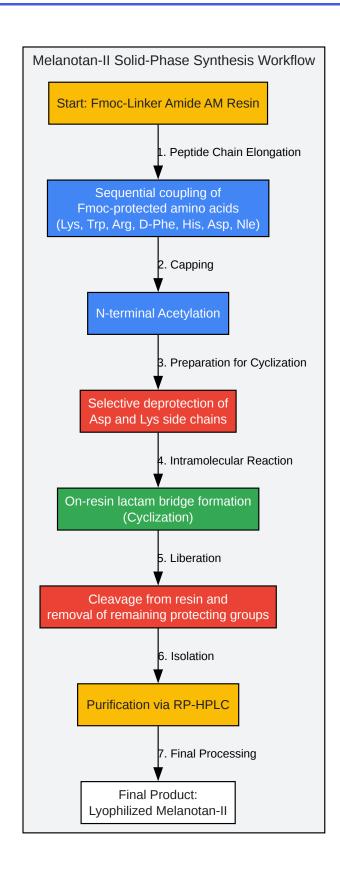


The synthesis of **Melanotan-II** can be accomplished through either solution-phase or solid-phase peptide synthesis (SPPS). SPPS is often preferred for its efficiency and automation potential. The general workflow involves the sequential addition of protected amino acids onto a solid resin support, followed by on-resin cyclization and subsequent cleavage and purification.

General Synthesis Workflow

The following diagram illustrates a simplified workflow for the solid-phase synthesis of **Melanotan-II**.





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Caption: A flowchart of the solid-phase synthesis of Melanotan-II.



Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is a generalized methodology based on descriptions of Fmoc/tBu solid-phase synthesis for **Melanotan-II**.

- Resin Preparation: Start with Fmoc-Linker Amide AM Resin as the solid support.
- Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids in the following order: Fmoc-Lys(Tfa)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Asp(OMe)-OH, and Fmoc-Nle-OH. Each coupling step is mediated by a coupling agent (e.g., DIC/HOBt) and is followed by an Fmoc-deprotection step using piperidine.
- Acetylation: After coupling the final amino acid (NIe) and removing its Fmoc group, acetylate the N-terminus using acetic anhydride and a base like pyridine.
- Side-Chain Deprotection: Selectively remove the trifluoroacetyl (Tfa) group from Lys and the methyl ester (OMe) from Asp using a solution of NaOH in dioxane/water. This exposes the amine and carboxylic acid groups required for cyclization.
- On-Resin Cyclization: Mediate the formation of the lactam bridge on the resin using a condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). The reaction is allowed to proceed for 2-12 hours.
- Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups (Pbf, Boc, Trt) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, thioanisole).
- Purification and Lyophilization: Purify the crude peptide product using reverse-phase highperformance liquid chromatography (RP-HPLC). The fractions containing the pure product are pooled, converted to an acetate salt if desired, and lyophilized to obtain a stable powder.

Characterization Protocol: HPLC and MS



Purity and identity of the synthesized **Melanotan-II** are confirmed using analytical HPLC and Mass Spectrometry (MS).

- Sample Preparation: Reconstitute the lyophilized peptide in sterile, distilled water to a known concentration (e.g., 100 μg/ml).
- RP-HPLC Analysis:
 - Column: C18 column.
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: A linear gradient from ~5% to ~60% Mobile Phase B over 30 minutes.
 - Detection: UV absorbance at 214 nm or 280 nm.
 - Outcome: A single major peak indicates high purity. Purity is calculated by integrating the peak area.
- Mass Spectrometry Analysis:
 - Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
 - Procedure: Infuse the prepared sample into the mass spectrometer.
 - Outcome: The resulting mass spectrum should show a prominent peak corresponding to the theoretical molecular weight of **Melanotan-II** (1024.2 Da).

Mechanism of Action and Signaling Pathway

Melanotan-II functions as a synthetic agonist of melanocortin receptors. Its primary effect on skin pigmentation is mediated through the activation of the Melanocortin 1 Receptor (MC1R) on melanocytes.

The binding of **Melanotan-II** to MC1R initiates a G-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated

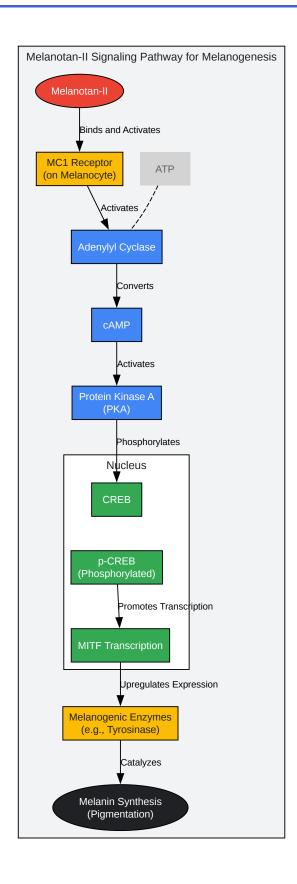


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intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte function, upregulating the expression of key melanogenic enzymes like tyrosinase, leading to the synthesis of melanin and subsequent skin pigmentation.





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Caption: MC1R signaling cascade initiated by Melanotan-II.



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- To cite this document: BenchChem. [melanotan-II peptide structure and molecular formula].
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